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3-Amino-N-(pyridin-2-ylmethyl)propanamide -

3-Amino-N-(pyridin-2-ylmethyl)propanamide

Catalog Number: EVT-13424230
CAS Number:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
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Product Introduction

Overview

3-Amino-N-(pyridin-2-ylmethyl)propanamide is an organic compound with the molecular formula C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O} and a molecular weight of 179.22 g/mol. It features an amino group, a pyridine ring, and a propanamide moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science . The compound is classified under amides due to the presence of the amide functional group, which is characterized by a carbonyl group attached to a nitrogen atom.

Synthesis Analysis

Methods

The synthesis of 3-amino-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction between 2-pyridinecarboxaldehyde and 3-aminopropanamide. This reaction is conducted under controlled conditions, often utilizing solvents such as ethanol or acetonitrile and may require catalysts to enhance yield .

Technical Details

The general synthetic route can be represented as follows:

2 pyridinecarboxaldehyde+3 aminopropanamide3 amino N pyridin 2 ylmethyl propanamide\text{2 pyridinecarboxaldehyde}+\text{3 aminopropanamide}\rightarrow \text{3 amino N pyridin 2 ylmethyl propanamide}

This reaction can be optimized for higher yields through techniques such as refluxing, solvent evaporation, and recrystallization to purify the final product. Industrial processes may adapt these methods for large-scale production, focusing on efficiency and cost-effectiveness .

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-N-(pyridin-2-ylmethyl)propanamide can be described using its IUPAC name and SMILES notation:

  • IUPAC Name: 3-amino-N-(pyridin-2-ylmethyl)propanamide
  • SMILES: NCCC(=O)NCC1=CC=CC=N1

The structure consists of a propanamide backbone with an amino group at the third carbon and a pyridine ring substituted at the second position, which influences its reactivity and interaction with biological targets .

Data

The compound's CAS number is 938515-13-0, and it has a purity of approximately 97% when commercially available. Its physical properties include a melting point that varies based on purity and synthesis method but typically falls within a defined range for amides .

Chemical Reactions Analysis

Reactions

3-amino-N-(pyridin-2-ylmethyl)propanamide can participate in several types of chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form oxides.
  • Reduction: Reduction reactions may convert it into various amines or alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group or pyridine ring can undergo substitution reactions with halogens or alkylating agents .

Technical Details

The specific conditions for these reactions vary but generally involve controlling temperature, pressure, and the presence of solvents or catalysts to achieve desired outcomes. The products formed depend on the reagents used and the reaction conditions applied .

Mechanism of Action

The mechanism of action for 3-amino-N-(pyridin-2-ylmethyl)propanamide primarily involves its ability to interact with biological macromolecules. It can bind to enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial or anticancer activities, depending on the target proteins involved . The specific pathways are often explored through molecular docking studies that simulate how the compound interacts at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 179.22 g/mol
  • Purity: Approximately 97%

Chemical Properties

The compound exhibits typical characteristics of amides, such as stability under various conditions and solubility in polar solvents. Its reactivity profile allows it to participate in diverse chemical transformations, making it suitable for further synthetic applications in organic chemistry .

Applications

3-amino-N-(pyridin-2-ylmethyl)propanamide has several scientific applications:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for potential biological activities, particularly its antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Industry: It is utilized in developing new materials and chemical processes due to its unique chemical properties .
Ligand Design & Biomimetic Applications

Rational Design Principles for Pseudo-Albumin Mimetics

The design of 3-amino-N-(pyridin-2-ylmethyl)propanamide (PMPA) and related analogs follows coordination-geometry-driven strategies to replicate human serum albumin’s (HSA) metal-binding functions. These ligands incorporate three critical elements:

  • A primary amine (–NH₂) for initial metal coordination
  • A pyridyl nitrogen (Npy) for equatorial plane stabilization
  • An amide carbonyl (–C=O) for auxiliary bonding and structural rigidity [5] [6]

Thermodynamic optimization targets neutral ligands at physiological pH (7.4) to enable blood-brain barrier penetration—a requirement for Alzheimer’s therapy. PMPA’s pKa values (~4.0 for pyridyl; ~9.5 for amine) ensure predominantly zwitterionic forms (NH₃⁺/Npy) at pH 7.4, analogous to HSA’s native histidine coordination [5] [6]. Computational modeling prioritizes tridentate scaffolds over tetradentate systems (e.g., DPMGA) to avoid excessive binding strength that disrupts copper homeostasis [5].

Table 1: Design Parameters for Albumin-Mimetic Ligands

Structural FeatureRole in MimicryBiological Relevance
Primary amineAnchor for Cu(II) coordinationMimics His³ imidazole in HSA
Pyridyl groupPlanar geometry stabilizationEnhances Cu(II)/Zn(II) selectivity
Amide spacerTether flexibility controlAdjusts binding cavity depth
Neutral charge (pH 7.4)BBB permeabilityEnables CNS targeting

Structural Analogies to Human Serum Albumin N-Terminal Domains

PMPA’s molecular architecture directly emulates the N-terminal ATCUN motif (amino-terminal Cu(II)- and Ni(II)-binding site) of albumin, characterized by the Asp¹-Ala²-His³ sequence. Key analogies include:

  • Pyridyl ↔ Imidazole Isosterism: The pyridine ring substitutes for histidine’s imidazole, providing similar σ-donor strength and Lewis basicity [6]
  • Amide Bond Positioning: The –C(O)NH– group between β-alanine and picolyl mimics the Ala²-His³ peptide bond, enforcing coplanar orientation of metal-coordinating groups [6]
  • Flexible Spacer: The –CH₂CH₂– linker in PMPA replicates the spatial flexibility of albumin’s Asp¹-Ala² segment, allowing conformational adaptation during metal binding [5] [6]

Spectroscopic analyses confirm geometric congruence between PMPA-Cu(II) complexes and HSA-Cu(II):

  • Electron paramagnetic resonance (EPR) shows axial symmetry (g∥ > g⊥)
  • Visible spectra exhibit λₘₐₓ at ~625 nm (ε ~60 M⁻¹cm⁻¹), indicative of square-planar {Namine, Namide, Npy} coordination [5] [6]

Table 2: Comparative Analysis of HSA vs. PMPA Metal-Binding Sites

ParameterHSA ATCUN SitePMPA Complex
Primary donorsHis³-imidazole, Asp¹-COO⁻, peptide-NPyridine-N, amine-N, amide-O
Cu(II) logβ10.0–10.3 [5]10.8 [5]
Protonation sequenceImidazole (pKa 6.5) → amine (pKa 9.8)Pyridine (pKa ~4.0) → amine (pKa ~9.5)
Predominant species at pH 7.4[CuH₋₂L] (neutral)[CuL] (neutral)

Role of Pyridyl-Amino-Amide Motifs in Metal Ion Specificity

The pyridyl-amino-amide triad in PMPA confers exceptional selectivity for Cu(II) over competing biological ions (Zn(II), Ca(II), Ni(II)) via three mechanisms:

  • Hard-Soft Acidity Matching: Cu(II) (borderline acid) preferentially binds Npy (borderline base) over harder Ca(II) sites
  • Geometric Constraints: The optimal N–N distances (2.5–3.0 Å) between amine and pyridyl groups favor Jahn-Teller distorted Cu(II) octahedra over Zn(II)’s tetrahedral preferences [5]
  • Electrostatic Tuning: The amide group’s electron-withdrawing nature enhances pyridyl Lewis acidity, strengthening Cu(II)-Npy bonds [5] [6]

Quantitative specificity studies reveal:

\Delta \log K = \log K_{Cu} - \log K_{Zn} = 7.7 \text{ for PMPA}  

This exceeds Aβ peptide’s Δlog K of 4.0, enabling efficient Cu(II) extraction from amyloid plaques [5]. Spectrophotometric titrations demonstrate:

  • Cu(II) binding: Clear λ shifts from 700 → 625 nm upon complexation
  • Zn(II) competition: Minimal spectral perturbation even at 10:1 Zn:Cu ratios [5]

Table 3: Metal-Binding Selectivity Profile of Pyridyl-Amino-Amide Ligands

LigandCu(II) logβZn(II) logβCu(II)/Zn(II) Selectivity (Δlog K)λₘₐₓ (CuL)
PMPA10.83.17.7625 nm
DPMGA (tetradentate analog)14.25.88.4635 nm
ENDIP (non-amide reference)12.98.54.4640 nm

Biomedical Implications: PMPA’s Cu(II) specificity enables:

  • Amyloid-β plaque demetallation without Zn(II) disruption
  • Reactive oxygen species suppression by stabilizing Cu(II) against ascorbate reduction
  • Metalloprotein inhibition via competitive copper sequestration [5] [6]

Properties

Product Name

3-Amino-N-(pyridin-2-ylmethyl)propanamide

IUPAC Name

3-amino-N-(pyridin-2-ylmethyl)propanamide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2,(H,12,13)

InChI Key

YNNPRPWYOWELRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCN

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